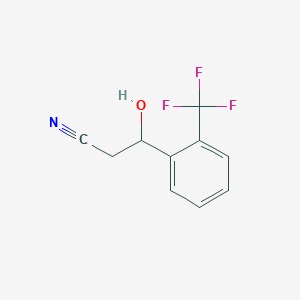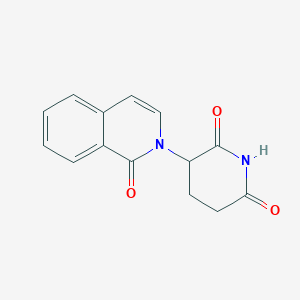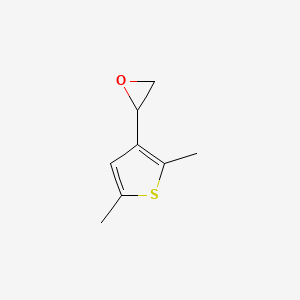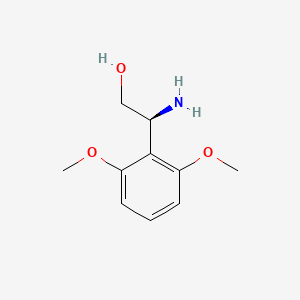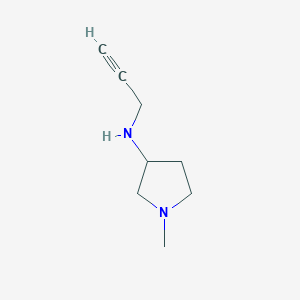
1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a prop-2-yn-1-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine can be achieved through several methods. One common approach involves the N-alkylation of pyrrolidine derivatives with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis . Another method includes the use of transition metal-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn, which is regio- and stereoselective .
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen to form corresponding formamides.
Substitution: The Sandmeyer reaction for the synthesis of exo-halomethylene bicyclic pyridones.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, visible light, and photosensitizers.
Substitution: Copper catalysts, molecular oxygen, and specific solvents.
Major Products:
Oxidation: Formamides.
Substitution: Bicyclic pyridones.
Scientific Research Applications
1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as a ligand, modulating the activity of these targets through binding and subsequent conformational changes. The exact pathways and molecular interactions are subject to ongoing research .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Shares the prop-2-yn-1-yl group but differs in the ring structure.
N-(Prop-2-yn-1-yl)pyridin-2-amines: Similar in having the prop-2-yn-1-yl group but with a pyridine ring.
Uniqueness: 1-Methyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-methyl-N-prop-2-ynylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-3-5-9-8-4-6-10(2)7-8/h1,8-9H,4-7H2,2H3 |
InChI Key |
PGRLLAJSSYTDTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
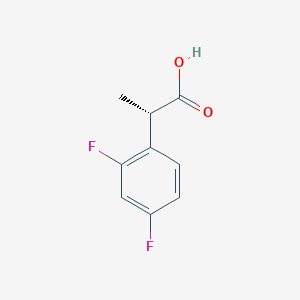

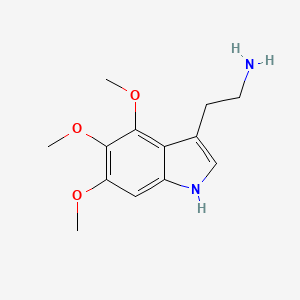
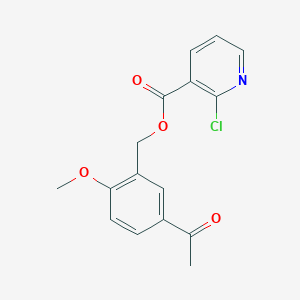
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13558027.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)
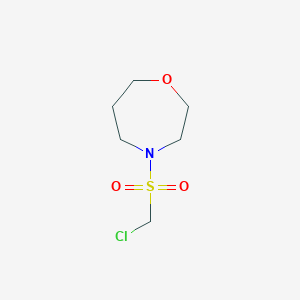
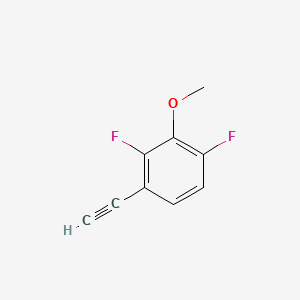
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
